molecular formula C14H15F3N6 B2662622 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097937-06-7

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2662622
CAS No.: 2097937-06-7
M. Wt: 324.311
InChI Key: UUWXNHMWXSDCHP-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound features a piperazine-linked bifunctional core, integrating a 2-methylpyrimidine and a 6-trifluoromethyl pyrimidine moiety. The piperazine spacer is a privileged structure in medicinal chemistry, known to confer favorable physicochemical properties and the ability to modulate biological activity by connecting key pharmacophores. The presence of the robust trifluoromethyl group is a strategic element that can enhance a compound's metabolic stability, membrane permeability, and overall binding affinity. While the specific biological profile of this compound is for researchers to determine, molecules with analogous piperazine-pyrimidine architectures are frequently investigated in drug discovery campaigns, particularly in the development of targeted therapies for various diseases. This reagent serves as a versatile and valuable building block for constructing compound libraries or as a key intermediate in the synthesis of more complex, biologically active molecules. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

2-methyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c1-10-18-3-2-12(21-10)22-4-6-23(7-5-22)13-8-11(14(15,16)17)19-9-20-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWXNHMWXSDCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or trifluoromethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and analogues:

Compound Name Core Structure Position 4 Substitutent Position 6 Substitutent Molecular Formula Reference
4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (Target) Pyrimidine 4-(2-Methylpyrimidin-4-yl)piperazin-1-yl Trifluoromethyl (-CF₃) C₁₄H₁₅F₃N₇ -
N H2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine Piperazin-1-yl (tert-butyl) Trifluoromethyl (-CF₃) C₁₃H₁₉F₃N₄
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-(3,4-Dichlorophenyl)piperazin-1-yl Methyl (-CH₃) C₂₃H₁₈Cl₂FN₄S
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Pyrimidine (bis) 4-[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl Chloro (-Cl) C₁₄H₁₆Cl₂N₆S₂
4-{4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine 4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl Trifluoromethyl (-CF₃) C₂₁H₂₂ClF₃N₄O
Key Observations:
  • Substituent Diversity : The target’s 2-methylpyrimidinyl-piperazine group contrasts with tert-butyl (), dichlorophenyl (), and cyclopentanecarbonyl () substituents, impacting steric bulk and hydrogen-bonding capacity.

Electronic and Physicochemical Properties

  • In contrast, sulfonyl or carbonyl groups () introduce polarity, improving solubility .
  • Acid-Base Behavior: Piperazine (pKa ~9.8) confers basicity to the target, enhancing protonation at physiological pH and improving solubility in acidic environments. Analogues with non-basic substituents (e.g., thieno rings in ) may exhibit reduced solubility .

Biological Activity

The compound 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and insecticidal properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanism of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C14H16F3N5C_{14}H_{16}F_3N_5 with a molecular weight of approximately 327.31 g/mol. The structure consists of a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety, which is known to enhance biological activity through improved solubility and receptor binding.

PropertyValue
Molecular FormulaC14H16F3N5
Molecular Weight327.31 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine derivatives. A common synthetic route includes:

  • Formation of the piperazine derivative : Reaction of 2-methylpyrimidine with piperazine.
  • Trifluoromethylation : Introduction of the trifluoromethyl group via electrophilic fluorination methods.
  • Purification : Final purification through recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

For example, a study reported that certain trifluoromethyl pyrimidine derivatives demonstrated IC50 values in the micromolar range against these cell lines, indicating promising anticancer efficacy compared to standard treatments like doxorubicin .

Antifungal and Insecticidal Activities

In addition to anticancer properties, trifluoromethyl pyrimidines have been evaluated for their antifungal and insecticidal activities. Some derivatives have shown effective inhibition against fungal strains and pests at concentrations lower than traditional agents, making them potential candidates for agricultural applications .

The mechanism of action for this class of compounds often involves interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.

Case Studies

  • Anticancer Efficacy : A study highlighted the effectiveness of a related compound in inducing apoptosis in HeLa cells through the upregulation of p53 expression and activation of caspase-3 pathways .
  • Antifungal Activity : Another investigation demonstrated that certain trifluoromethyl pyrimidine derivatives significantly inhibited fungal growth at concentrations as low as 500 μg/ml, showcasing their potential as new antifungal agents .

Q & A

Q. What are the common synthetic routes for preparing 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves nucleophilic substitution between halogenated pyrimidine precursors and substituted piperazines. For example, reacting 4-chloro-6-(trifluoromethyl)pyrimidine with 2-methylpyrimidin-4-yl-piperazine under reflux conditions in anhydrous acetonitrile, using potassium carbonate as a base and catalytic KI to enhance reactivity. Purification often employs flash chromatography (EtOAc/cyclohexane gradients) . Multi-step routes may include protecting-group strategies for functionalization, such as introducing trifluoromethyl groups via halogen exchange or using palladium catalysts for cross-coupling .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions, particularly distinguishing piperazine ring protons (δ 2.5–3.7 ppm) and pyrimidine protons (δ 6.5–8.5 ppm). The trifluoromethyl group (CF3CF_3) appears as a singlet in 19^19F NMR near δ -60 to -65 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 355.1) and fragmentation patterns .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, providing bond lengths/angles and confirming stereochemistry when single crystals are obtainable .

Q. What biological targets are commonly associated with this compound in medicinal chemistry studies?

The compound’s piperazine-pyrimidine scaffold suggests affinity for central nervous system (CNS) receptors (e.g., dopamine D3 receptors) and kinases. In vitro assays often evaluate inhibition of enzymes like phosphodiesterases or interactions with GPCRs using radioligand binding studies. The trifluoromethyl group enhances metabolic stability and membrane permeability, making it relevant in neuropharmacology and oncology .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

The CF3CF_3 group acts as a strong electron-withdrawing moiety, stabilizing the pyrimidine ring and modulating π-π stacking interactions with aromatic residues in target proteins. Computational studies (e.g., DFT calculations) reveal its impact on electrostatic potential surfaces, enhancing binding to hydrophobic pockets. Experimentally, replacing CF3CF_3 with methyl or chloro groups reduces potency in kinase inhibition assays by 10- to 100-fold .

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Key strategies include:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
  • Catalysis : Employing Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 16 hours to 30 minutes) while maintaining yields >90% .
  • Purification : Gradient HPLC with C18 columns resolves closely related impurities, critical for obtaining >95% purity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. Solutions include:

  • Molecular Dynamics (MD) Simulations : Simulating ligand-protein interactions over 100+ ns to identify induced-fit binding modes .
  • Alanine Scanning Mutagenesis : Validating key residue contributions to binding energy.
  • Isothermal Titration Calorimetry (ITC) : Measuring thermodynamic parameters (ΔH, ΔS) to refine computational models .

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